molecular formula C12H25ClN2O2 B598209 tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride CAS No. 1203011-26-0

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B598209
CAS No.: 1203011-26-0
M. Wt: 264.794
InChI Key: ILEMLVIGGJLCHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Uniqueness

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMLVIGGJLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662691
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203011-26-0
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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